(R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide, 0.25 M in THF
Description
(R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide is a chiral organozinc reagent widely employed in asymmetric organic synthesis, particularly in cross-coupling reactions such as Negishi couplings. Its structure features a tert-butoxycarbonyl (Boc)-protected amino group, a methoxy-oxo ester moiety, and a zinc iodide center, which collectively enhance its stability and reactivity in anhydrous environments. The compound is supplied as a 0.25 M solution in tetrahydrofuran (THF), a solvent chosen for its ability to stabilize organometallic species and facilitate reactions under inert conditions.
The (R)-configuration at the stereogenic center enables enantioselective synthesis of pharmaceuticals and agrochemicals, making this reagent critical for constructing chiral intermediates. Its Boc group acts as a temporary protective moiety, allowing selective deprotection under mild acidic conditions without disrupting other functional groups.
Properties
IUPAC Name |
iodozinc(1+);methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO4.HI.Zn/c1-6(7(11)13-5)10-8(12)14-9(2,3)4;;/h6H,1H2,2-5H3,(H,10,12);1H;/q-1;;+2/p-1/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWYSDWTXBFAL-ILKKLZGPSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC([CH2-])C(=O)OC.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([CH2-])C(=O)OC.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide typically involves the reaction of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc. The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Tetrahydrofuran.
Atmosphere: Inert gas such as nitrogen or argon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The zinc atom acts as a nucleophile, adding to electrophilic centers in various substrates.
Substitution Reactions: The compound can participate in substitution reactions where the iodide group is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds, particularly in the presence of palladium or nickel catalysts.
Common Reagents and Conditions
Reagents: Common reagents include electrophiles such as aldehydes, ketones, and halides.
Conditions: Reactions are typically carried out in tetrahydrofuran under inert atmosphere at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. Generally, the reactions yield various substituted organic compounds with high regio- and stereoselectivity.
Scientific Research Applications
Chemistry
In chemistry, ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide is used as a reagent for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various molecular frameworks.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize intermediates for pharmaceuticals. Its role in forming specific molecular structures is crucial for the development of new drugs and therapeutic agents.
Industry
In the industrial sector, ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide is used in the production of fine chemicals and advanced materials. Its applications extend to the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide involves the nucleophilic addition of the zinc atom to electrophilic centers in substrates. The zinc atom coordinates with the electrophile, facilitating the formation of a new carbon-carbon bond. This process often involves the formation of a zinc-alkoxide intermediate, which then undergoes further transformations to yield the final product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organozinc reagents and Boc-protected compounds are pivotal in synthetic chemistry. Below, we compare (R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide with structurally or functionally related compounds, emphasizing reactivity, applications, and physicochemical properties.
Table 1: Key Comparative Data
Research Findings:
Reactivity in Cross-Couplings: The iodine ligand in (R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide facilitates transmetallation with palladium catalysts more efficiently than bromide analogues, enabling milder reaction conditions . Compared to Fmoc-protected organozinc reagents, the Boc group offers faster deprotection, streamlining multi-step syntheses .
Solvent and Concentration Effects :
- A 0.25 M concentration in THF balances solubility and reactivity, whereas higher concentrations (e.g., 0.5–1.0 M) may precipitate zinc species, reducing efficacy .
Contrast with Non-Metallated Boc Compounds: Unlike 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid (a pyridine derivative), the organozinc reagent participates in carbon-carbon bond formation rather than serving as a heterocyclic building block. The carboxylic acid in the pyridine compound is typically functionalized via amidation or esterification, highlighting divergent synthetic roles despite shared Boc protection .
Enantiomeric Specificity: The (R)-enantiomer of the target compound exhibits superior stereoselectivity in forming β-amino esters compared to racemic mixtures, underscoring the importance of chirality in drug development .
Stability and Handling:
- Organozinc reagents like (R)-2-tert-Butoxycarbonylamino-3-methoxy-3-oxopropylzinc iodide require strict anhydrous handling, whereas pyridine-based Boc compounds (e.g., ) are stable solids with fewer storage constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
